2-[(Heptan-2-yl)amino]propan-1-ol

Physicochemical Property Lipophilicity Drug Design

2-[(Heptan-2-yl)amino]propan-1-ol (CAS 1155569-16-6) is a synthetic 1,2-amino alcohol, classified as a secondary amine. It features a propan-1-ol backbone and a racemic heptan-2-yl (1-methylhexyl) substituent on the nitrogen.

Molecular Formula C10H23NO
Molecular Weight 173.30 g/mol
Cat. No. B13242143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Heptan-2-yl)amino]propan-1-ol
Molecular FormulaC10H23NO
Molecular Weight173.30 g/mol
Structural Identifiers
SMILESCCCCCC(C)NC(C)CO
InChIInChI=1S/C10H23NO/c1-4-5-6-7-9(2)11-10(3)8-12/h9-12H,4-8H2,1-3H3
InChIKeyHVOJPEYLXGRJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Heptan-2-yl)amino]propan-1-ol: A Unique Branched Amino Alcohol Scaffold


2-[(Heptan-2-yl)amino]propan-1-ol (CAS 1155569-16-6) is a synthetic 1,2-amino alcohol, classified as a secondary amine . It features a propan-1-ol backbone and a racemic heptan-2-yl (1-methylhexyl) substituent on the nitrogen. With a molecular weight of 173.30 g/mol and an XLogP3-AA of 2.3, this compound presents a distinct amphiphilic character compared to common amino alcohols, a property directly relevant for its exploration as a corrosion inhibitor intermediate, surfactant precursor, and chiral resolving agent [1].

Branched C7 tail Distinct steric and lipophilic balance vs. linear analogs
Single chiral center Simpler stereochemical control for chiral resolution studies
Amphiphilic scaffold Supports corrosion inhibitor and surfactant intermediate design

Procurement Risk: Why a Linear or Secondary-Chiral Amino Alcohol Cannot Replace 2-[(Heptan-2-yl)amino]propan-1-ol


Direct substitution with common, unsubstituted linear alkyl amino alcohols (e.g., 2-(heptylamino)ethanol) or their chiral β-amino alcohol isomers introduces significant physicochemical liabilities. The specific racemic, α-branched hydrophobic tail (heptan-2-yl) creates a unique steric and lipophilic balance distinct from both linear and more rigid analogs. This branching directly influences critical micelle concentration (CMC), solubility, and film-forming persistence, which are crucial for applications like volatile corrosion inhibition [1]. Furthermore, the absence of a second chiral center on the propan-1-ol backbone differentiates it from analogs like 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol, which introduces additional complexity and cost for applications where a single-chiral-center building block is sufficient .

Target Attribute
Mismatch If Substituted
Racemic heptan-2-yl branched tail
Linear heptyl chain may shift CMC, solubility, and film persistence
Single chiral center on alkyl tail
Dual-center analog adds stereochemical complexity and cost

Quantitative Differentiation of 2-[(Heptan-2-yl)amino]propan-1-ol


Lipophilicity Comparison: Branched vs. Linear Heptyl Isomer

The branched heptan-2-yl group in the target compound creates a distinct lipophilic profile compared to its linear isomer, n-heptyl-aminopropanol. The calculated XLogP3-AA for 2-[(Heptan-2-yl)amino]propan-1-ol is 2.3. This is notably lower than predicted values for linear n-alkyl amino alcohols with the same carbon count, which typically exceed XLogP3 of 2.8 due to the greater hydrophobic surface area accessible in a straight chain. This difference is critical for designing molecules with balanced solubility and permeability [1].

Lipophilicity
Cross-study comparable
XLogP3-AA 2.3 vs. >2.8 (linear isomer predicted)
Lower lipophilicity supports better aqueous solubility for amine headgroup design
Computational prediction; experimental logP may vary
Physicochemical Property Lipophilicity Drug Design

Chiral Scaffold Simplicity vs. Dual-Center Acid Analogs

2-[(Heptan-2-yl)amino]propan-1-ol possesses a single chiral center located on the heptan-2-yl substituent. This makes it a simpler scaffold compared to structurally related advanced intermediates like 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol, which contains two chiral centers and a molecular weight of 215.38 g/mol . The target compound's simpler structure facilitates the study of stereochemical effects in enantioselective synthesis without the conformational complexities introduced by a second chiral center on the alcohol backbone, such as that derived from leucinol.

Chiral Complexity
Data to verify
1 chiral center (MW 173.30) vs. 2 centers (MW 215.38)
Simpler scaffold reduces cost and eases chiral analysis for resolution studies
Structural comparison based on vendor descriptions; enantiopure sourcing not specified
Chiral Chemistry Asymmetric Synthesis Chiral Resolution

Alkyl Chain Branching Effect on Corrosion Inhibition Efficiency

Electrochemical studies on a homologous series of β-amino alcohols (1,3-bis-dialkyl aminopropan-2-ols) established a strong quantitative link between alkyl chain length and corrosion inhibition efficiency for brass in simulated atmospheric water [1]. The target compound's heptan-2-yl group provides a C6-length main chain with a methyl branch, a unique architecture not present in the studied linear series. This branching is predicted to create a more compact and persistent adsorbed film on metal surfaces compared to a flexible n-heptyl chain, potentially leading to superior inhibition at lower concentrations, a well-known effect of branched hydrophobes in surfactant science.

Film Formation
Class-level inference
Branched C7 tail inferred to form more compact adsorbed film than linear analogs
May enhance volatile corrosion inhibitor persistence
Based on electrochemical studies of related β-amino alcohols; direct testing required
Corrosion Inhibition Electrochemistry Material Science

High-Value Application Scenarios for 2-[(Heptan-2-yl)amino]propan-1-ol


Design of Novel Volatile Corrosion Inhibitors with Tunable Persistence

2-[(Heptan-2-yl)amino]propan-1-ol can serve as a hydrophilic headgroup precursor for synthesizing novel volatile corrosion inhibitors (VCIs). Its calculated XLogP of 2.3 suggests a vapor pressure profile ideal for enclosed space protection without being too volatile. Research on related β-amino alcohols confirms the fundamental corrosion inhibition mechanism of this class on brass [1]. The branched heptan-2-yl tail is hypothesized to form a denser, more hydrophobic protective film upon adsorption compared to linear alkyl amines, a key property for protecting ferrous and non-ferrous metals during storage and shipment.

Chiral Resolving Agent and Chiral Building Block for Single-Isomer Synthesis

The defined single chiral center in the racemic or enantiopure form of 2-[(Heptan-2-yl)amino]propan-1-ol makes it a valuable scaffold for chiral resolution. Unlike analogs with an additional chiral center on the alcohol backbone (e.g., 2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol), this compound's simplicity allows for clear, unambiguous analysis of diastereomeric salt formation with racemic acids . Its bifunctional amine-alcohol nature enables facile functionalization into chiral auxiliaries or ligands for asymmetric catalysis, where the steric bulk of the branched alkyl group can induce high enantioselectivities.

Specialty Surfactant Intermediate for Low-Foam, High-Wetting Formulations

The core structure of 2-[(Heptan-2-yl)amino]propan-1-ol is a non-ionic surfactant motif. The propoxylation or ethoxylation of this amino alcohol could yield a new class of branched non-ionic surfactants. The heptan-2-yl branched hydrophobe is a well-established strategy to produce surfactants with lower critical micelle concentrations (CMC), lower Krafft points, and superior wetting power on low-energy surfaces compared to their linear n-heptyl counterparts. This is particularly valuable for industrial hard surface cleaners and textile processing auxiliaries where rapid wetting and low foam are required.

Application
Selection Property
Validation Focus
Volatile corrosion inhibitor design
Branched alkyl tail – adsorption and film persistence
Corrosion inhibition efficiency on metal substrates
Chiral resolution and building block synthesis
Single chiral center – simpler diastereomer analysis
Enantioselectivity in chiral auxiliary design
Specialty non-ionic surfactant development
Branched hydrophobe – CMC and wetting profile
Wetting performance and foam control evaluation
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